Tert-butyl 2-ethylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 2-ethylpiperazine-1-carboxylate is an organic compound with the chemical formula C11H22N2O2. It is commonly used in scientific research as a substrate or reagent in various assays. The compound is known for its stability and versatility in chemical reactions, making it a valuable tool in both academic and industrial settings.
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 2-ethylpiperazine-1-carboxylate is currently unknown due to the lack of specific information about its targets . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways affected by this compound
Pharmacokinetics
Given its molecular weight of 21431 , it is likely to have good bioavailability as compounds with a molecular weight below 500 generally have good absorption and permeability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethylpiperazine-1-carboxylate typically involves the reaction of 2-ethylpiperazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reactants: 2-ethylpiperazine and tert-butyl chloroformate.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Temperature: Room temperature.
Reaction Time: Several hours.
The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of tert-butyl derivatives, while oxidation and reduction reactions produce N-oxides and secondary amines, respectively .
Scientific Research Applications
Tert-butyl 2-ethylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-ethylpiperazine-1-carboxylate
- tert-Butyl 2-methylpiperazine-1-carboxylate
- tert-Butyl 2-isopropylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 2-ethylpiperazine-1-carboxylate is unique due to its specific ethyl substitution on the piperazine ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its tert-butyl protecting group also provides steric hindrance, enhancing its selectivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl 2-ethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGRXDGXGUOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592432 | |
Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393781-71-0 | |
Record name | 1-Piperazinecarboxylic acid, 2-ethyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393781-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-ethylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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